3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Overview
Description
“3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid” is a compound with the molecular formula C10H10O3 . It is a benzofuran derivative . The IUPAC name for this compound is 3-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular weight of this compound is 178.18 g/mol . The InChI string representation of this compound is InChI=1S/C10H10O3/c1-6-5-13-9-7 (6)3-2-4-8 (9)10 (11)12/h2-4,6H,5H2,1H3, (H,11,12) . The Canonical SMILES representation is CC1COC2=C1C=CC=C2C(=O)O .Chemical Reactions Analysis
Benzofuran derivatives, including “3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid”, can undergo various chemical reactions. For instance, it can undergo a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 178.062994177 g/mol . The topological polar surface area of the compound is 46.5 Ų .Scientific Research Applications
Anticancer Properties
Benzofuran derivatives, including 3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, have shown promising anticancer effects. Researchers have identified various substituted benzofurans with significant cell growth inhibitory activity against different cancer cell lines. For instance, compound 36 exhibited substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Further investigations into its mechanism of action and potential clinical applications are ongoing.
Synthetic Applications
3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid serves as a starting material for synthesizing other compounds. Notably, it is used in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives , which have been explored as potential anticancer agents . Researchers have developed novel methods for constructing benzofuran rings, making it a valuable building block for drug discovery and chemical synthesis.
Macrocyclic Benzofuran Compounds
Recently, a novel macrocyclic benzofuran compound was discovered with anti-hepatitis C virus activity. Researchers believe it could be an effective therapeutic drug for hepatitis C disease. Understanding its structure-activity relationship and mode of action is crucial for further development .
Chemical Synthesis Strategies
Researchers have developed innovative methods for constructing benzofuran rings. For instance:
- Proton quantum tunneling has been employed to construct benzofuran rings with high yield and fewer side reactions .
Drug Prospects
Given the diverse pharmacological activities of benzofuran derivatives, including 3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, they hold promise as drug candidates. Continued research into their bioactivities, structure-activity relationships, and safety profiles will contribute to their potential clinical applications.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used as anticancer agents and have demonstrated potent inhibition against Pim-1 and Pim-2 in enzyme assays .
Biochemical Pathways
For example, they have been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response .
Pharmacokinetics
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Result of Action
Benzofuran derivatives have been shown to exhibit significant biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .
Future Directions
Benzofuran compounds, including “3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions in the study of this compound could include further exploration of its biological activities and potential applications in drug development .
properties
IUPAC Name |
3-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-4,6H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACOAIIJQVVQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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